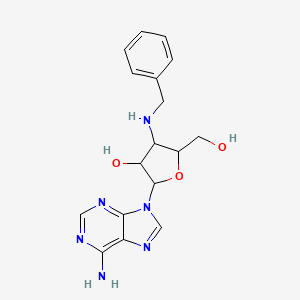![molecular formula C26H32O8 B14791318 4-[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14791318.png)
4-[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Meprednisone hemisuccinate is a synthetic corticosteroid derivative used primarily for its anti-inflammatory and immunosuppressive properties. It is a water-soluble ester of meprednisone, making it suitable for various medical applications, including the treatment of severe allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematological disorders, neoplastic diseases, nervous system conditions, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of meprednisone hemisuccinate involves the esterification of meprednisone with succinic anhydride. The reaction typically occurs in a non-protonic solvent in the presence of an alkaline catalyst. The process can be summarized as follows:
Raw Materials: Meprednisone and succinic anhydride.
Reaction Solvent: A non-protonic solvent such as pyridine.
Catalyst: An alkaline catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of meprednisone hemisuccinate follows a similar synthetic route but on a larger scale. The process involves:
Large-Scale Reactors: Use of industrial reactors to handle large volumes of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions: Meprednisone hemisuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of meprednisone hemisuccinate, each with distinct pharmacological properties .
科学研究应用
Meprednisone hemisuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in high-performance liquid chromatography (HPLC) for the analysis of corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
作用机制
Meprednisone hemisuccinate exerts its effects by modulating the activity of glucocorticoid receptors. Upon binding to these receptors, the compound influences the transcription of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration, resulting in reduced inflammation and immune activity .
相似化合物的比较
Prednisone: Another corticosteroid with similar anti-inflammatory properties but different pharmacokinetics.
Methylprednisolone: A closely related compound with a similar mechanism of action but different clinical applications.
Dexamethasone: A potent corticosteroid with a longer duration of action compared to meprednisone hemisuccinate
Uniqueness: Meprednisone hemisuccinate is unique due to its water solubility, which enhances its bioavailability and makes it suitable for parenteral administration. This property distinguishes it from other corticosteroids that may require different formulations for effective delivery .
属性
分子式 |
C26H32O8 |
|---|---|
分子量 |
472.5 g/mol |
IUPAC 名称 |
4-[2-[(10R,13S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H32O8/c1-14-10-18-17-5-4-15-11-16(27)8-9-24(15,2)23(17)19(28)12-25(18,3)26(14,33)20(29)13-34-22(32)7-6-21(30)31/h8-9,11,14,17-18,23,33H,4-7,10,12-13H2,1-3H3,(H,30,31)/t14?,17?,18?,23?,24-,25-,26-/m0/s1 |
InChI 键 |
NSUOIXNBPZQTLB-RTIGKGLPSA-N |
手性 SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4(C3C(=O)C[C@@]2([C@]1(C(=O)COC(=O)CCC(=O)O)O)C)C |
规范 SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B14791240.png)

![Tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B14791245.png)
![tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14791248.png)
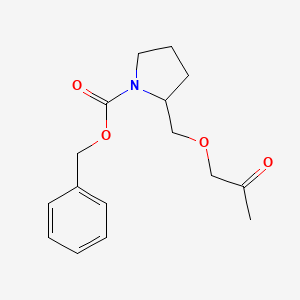
![methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14791261.png)
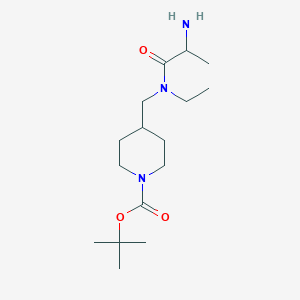
![2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14791278.png)
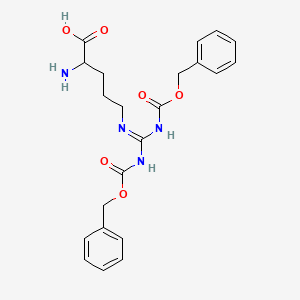
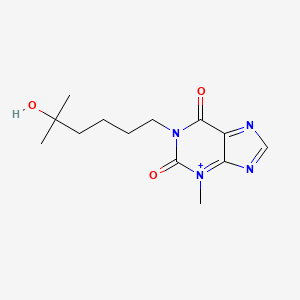
![2-Thioxo-5-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene-1,3-thiazolidin-4-one](/img/structure/B14791291.png)
![(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14791322.png)
![Pentapotassium;3-[[5-(carboxylatomethyl)-5-hydroxy-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxycarbonyl]-3-hydroxypentanedioate](/img/structure/B14791328.png)
